Cas no 63038-64-2 (Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1))
Il composto Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) è un sale organico caratterizzato da una struttura chirale complessa, che combina un nucleo di ciclopropilammina sostituito con un gruppo fenile e un controione derivato dall'acido tartarico. La presenza di centri stereogenici ben definiti ((1R,2S) per l'ammina ciclopropilica e (2R,3R) per il tartrato) conferisce al prodotto elevata purezza enantiomerica, cruciale per applicazioni farmaceutiche e sintesi asimmetriche. La formazione del sale migliora la stabilità fisico-chimica rispetto alla forma basica libera, aumentando la solubilità in mezzi polari. La struttura molecolare rigida del ciclopropano offre interessanti proprietà steriche, mentre il gruppo fenilico può facilitare interazioni π-π in sistemi biologici. La stechiometria 1:1 garantisce un bilanciamento ottimale tra componente cationico e anionico.
63038-64-2 structure
Product Name:Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Numero CAS:63038-64-2
MF:C13H17NO6
MW:283.277184247971
MDL:MFCD32706506
CID:4672401
PubChem ID:69957280
Update Time:2025-07-19
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
- (1R,2S)-2-Phenylcyclopropan-1-amine (2R,3R)-2,3-dihydroxysuccinate
- AS-76242
- (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine
- 63038-64-2
- DB-388705
- (1R,2S)-2-phenyl-cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate
- SCHEMBL7001661
- D94291
-
- MDL: MFCD32706506
- Inchi: 1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m01/s1
- Chiave InChI: BMMYXZOHOQZKPZ-YFQRKTQFSA-N
- Sorrisi: O[C@@H](C(=O)O)[C@H](C(=O)O)O.N[C@@H]1C[C@H]1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 283.10558726 g/mol
- Massa monoisotopica: 283.10558726 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 141
- Peso molecolare: 283.28
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D963846-1g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 1g |
$180 | 2024-06-05 | |
| eNovation Chemicals LLC | D963846-5g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 5g |
$345 | 2024-06-05 | |
| eNovation Chemicals LLC | D963846-10g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 10g |
$640 | 2024-06-05 | |
| eNovation Chemicals LLC | D963846-25g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 25g |
$1345 | 2024-06-05 | |
| eNovation Chemicals LLC | D963846-5g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 5g |
$345 | 2025-03-03 | |
| eNovation Chemicals LLC | D963846-250mg |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 250mg |
$110 | 2025-03-03 | |
| eNovation Chemicals LLC | D963846-10g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 10g |
$640 | 2025-03-03 | |
| eNovation Chemicals LLC | D963846-1g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 1g |
$180 | 2025-03-03 | |
| eNovation Chemicals LLC | D963846-25g |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 25g |
$1345 | 2025-03-03 | |
| 1PlusChem | 1P01FWNT-250mg |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) |
63038-64-2 | 97% | 250mg |
$99.00 | 2024-04-22 |
Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
63038-64-2 (Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso